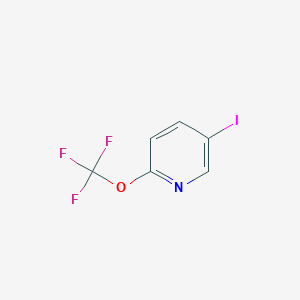

5-Iodo-2-(trifluoromethoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in the field of organic chemistry. nih.govdovepress.com Its presence is widespread in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.govdovepress.comlifechemicals.com This natural prevalence has long inspired medicinal chemists to incorporate the pyridine scaffold into the design of new therapeutic agents. researchgate.net

In modern organic synthesis, pyridine derivatives are highly sought-after for several reasons. The nitrogen atom within the ring imparts polarity and the ability to form salts, which can enhance the aqueous solubility and bioavailability of drug candidates. researchgate.net This feature is particularly valuable for improving the pharmaceutical properties of otherwise poorly soluble molecules. nih.gov Furthermore, the pyridine ring system is synthetically versatile, serving as a reactant and a foundational structure for extensive chemical modifications. researchgate.net Its derivatives are not only central to the pharmaceutical industry but also find applications as ligands in organometallic chemistry, catalysts in asymmetric synthesis, and components of functional materials. nih.gov The adaptability of the pyridine scaffold allows for the creation of a diverse array of compounds with a broad spectrum of biological activities, from antibacterial to anti-inflammatory effects. dovepress.comresearchgate.net

The Trifluoromethoxy (OCF3) Group: Unique Electronic and Steric Properties in Heteroaromatic Systems

The trifluoromethoxy (OCF₃) group is an increasingly important substituent in medicinal and agricultural chemistry, yet it remains one of the less understood fluorinated moieties. nih.gov Its incorporation into heteroaromatic systems, such as the pyridine ring, confers a unique set of electronic and steric properties that can dramatically alter a molecule's behavior. nih.govresearchgate.net

Electronically, the OCF₃ group is strongly electron-withdrawing, a property that can significantly influence the reactivity and acidity of the parent molecule. nih.gov This electron-withdrawing nature is even more pronounced than that of its trifluoromethyl (CF₃) counterpart. nih.gov This effect can enhance the chemical stability of a compound and modulate its interactions with biological targets. researchgate.net

From a steric perspective, the fluorine atom is comparable in size to a hydrogen atom, allowing it to act as a bioisostere for hydrogen or a hydroxyl group at receptor sites. nih.gov A key advantage of the trifluoromethoxy group is its ability to increase lipophilicity, which can improve a molecule's transport properties and its ability to cross biological membranes. nih.gov This enhanced lipophilicity, combined with its electronic effects and increased stability against metabolic degradation, makes the OCF₃ group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. nih.govnih.gov

Strategic Importance of Halogenation (Iodine) in Pyridine Functionalization

The introduction of a halogen atom, particularly iodine, onto a pyridine ring is a strategically crucial step in organic synthesis. rsc.org The iodine substituent serves as a versatile handle for a wide range of subsequent chemical transformations, most notably in metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings utilize the carbon-iodine bond to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

The C–I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br), making it the most reactive and thus the preferred choice for many coupling reactions. nih.gov This reactivity allows for transformations to occur under milder conditions. The position of the iodine atom on the pyridine ring is critical and can be controlled through various synthetic methods, including direct C-H iodination or diazotization of an amino group followed by substitution with an iodide salt. rsc.orgchemicalbook.com

Beyond its role as a reactive site for cross-coupling, the iodine atom itself can be important. For instance, the incorporation of a radioactive isotope of iodine is a key strategy in the development of radiopharmaceuticals for imaging and therapeutic applications. rsc.org Therefore, the iodination of pyridines is a powerful tool for chemists, providing a gateway to molecular diversity and functional complexity. rsc.org

Overview of Current Research Trajectories for 5-Iodo-2-(trifluoromethoxy)pyridine

This compound serves primarily as a specialized building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. nih.gov Its structure combines the advantageous properties of the pyridine core, the lipophilic and electron-withdrawing trifluoromethoxy group, and the synthetically versatile iodo group.

Current research involving this compound focuses on its use as an intermediate in the creation of novel bioactive agents. The iodine atom at the 5-position is an ideal site for introducing further molecular complexity via cross-coupling reactions. researchgate.net For example, it can be reacted with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of derivatives for biological screening.

Data Tables

Table 1: Physicochemical Properties of Featured Groups

| Functional Group | Key Property | Impact on Molecule |

| Pyridine | Heterocyclic Aromatic | Core scaffold, enhances solubility nih.govresearchgate.net |

| Trifluoromethoxy (OCF₃) | Electron-withdrawing, Lipophilic | Increases metabolic stability and cell permeability nih.gov |

| Iodine (I) | Halogen | Versatile handle for cross-coupling reactions rsc.org |

Table 2: Common Reactions Involving Substituted Pyridines

| Reaction Type | Reagents | Purpose |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Forms new C-C bonds |

| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Forms new C-C bonds with alkynes |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Forms new C-N bonds |

| Diazotization | Sodium nitrite, Acid | Converts amino group to diazonium salt for substitution chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZFVCJFBKZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodo 2 Trifluoromethoxy Pyridine

Regioselective Trifluoromethoxylation (OCF3) at the 2-Position of Pyridine (B92270) Rings

The introduction of the trifluoromethoxy (OCF3) group into aromatic systems, particularly at a specific position on a pyridine ring, is a challenging yet crucial transformation. The unique electronic properties of the OCF3 group make it a desirable feature in many biologically active molecules.

Development of Novel Trifluoromethoxylation Reagents and Protocols

The development of new reagents has been instrumental in advancing trifluoromethoxylation reactions. sci-hub.seiaea.org Historically, the synthesis of compounds containing the OCF3 group was hampered by the use of volatile and difficult-to-handle reagents. sci-hub.seiaea.org Recent progress has led to the creation of more stable and efficient reagents.

One notable class of reagents is the pyridine N–OCF3 trifluoromethoxylation reagents. sci-hub.se These compounds, synthesized in a single step from commercially available starting materials, have shown promise in the trifluoromethoxylation of arenes. sci-hub.se Another innovative approach involves the use of benzotriazole (B28993) scaffold trifluoromethoxylation reagents, which can generate the OCF3 radical through a redox mechanism, thereby avoiding N-arylated by-products. sci-hub.se

Furthermore, a protocol for the regioselective synthesis of trifluoromethoxylated functionalized pyridines and pyrimidines has been developed using the Togni reagent I. rsc.org This method is distinguished by its mild reaction conditions for many substrates, broad functional group tolerance, and scalability. rsc.org

Copper-Catalyzed Trifluoromethoxylation of Halopyridines and Alkoxypyridine Derivatives

Copper catalysis has emerged as a powerful tool for the trifluoromethoxylation of pyridine derivatives. These methods often utilize readily available halopyridines or alkoxypyridines as starting materials. The use of copper catalysts can facilitate the challenging C–O bond formation required for the introduction of the OCF3 group. rsc.org

For instance, copper-catalyzed trifluoromethylation of aryl iodides has been achieved using S-(trifluoromethyl)diphenylsulfonium salts in the presence of copper powder, resulting in high yields of the corresponding trifluoromethylated compounds. nih.gov While this example illustrates C-CF3 bond formation, analogous principles are applied to C-OCF3 bond formation. A key intermediate in these reactions is often a perfluoromethyl-metal complex. wikipedia.org The McLoughlin-Thrower reaction, an early example of a copper-mediated trifluoromethylation, involved the reaction of iodobenzene (B50100) with trifluoroiodomethane and copper powder. wikipedia.org

More recent developments have shown that copper salts can efficiently trap carbon-centered radicals, enabling transformations that are challenging with other metals like palladium or nickel. acs.org

Mechanistic Investigations of OCF3 Group Introduction Pathways

Understanding the reaction mechanism is crucial for optimizing trifluoromethoxylation protocols. For the reaction involving the Togni reagent I and protected N-heteroaryl-N-hydroxylamines, a plausible mechanism has been proposed. rsc.org It begins with the deprotonation of the N-hydroxyl derivative, followed by a single-electron transfer (SET) with the Togni reagent to generate an N-hydroxyl radical and a trifluoromethyl radical. rsc.org These radicals then combine to form an O-trifluoromethylated hydroxylamine (B1172632) intermediate. rsc.org This intermediate subsequently undergoes a thermally induced heterolytic cleavage of the N–O bond, leading to the formation of a nitrenium ion and trifluoromethoxide, which then rearrange to the final product. rsc.org

Computational studies, such as those using density functional theory (DFT), have also shed light on the mechanisms of copper-catalyzed reactions. For example, in the copper-catalyzed oxytrifluoromethylation of allylamines with CO2, the reaction is proposed to proceed through a Cu(I)–Cu(II) catalytic cycle rather than a Cu(I)–Cu(III) cycle. rsc.org The Togni reagent is activated by a neutral Cu(I) species, leading to the formation of a trifluoromethyl radical. rsc.org

Directed Iodination Strategies for the 5-Position of 2-(trifluoromethoxy)pyridine (B3186589) Precursors

Once the 2-(trifluoromethoxy)pyridine core is synthesized, the next critical step is the selective introduction of an iodine atom at the 5-position. Directed iodination strategies are employed to achieve the desired regioselectivity.

Electrophilic Iodination with N-Iodosuccinimide (NIS) and Related Reagents

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. organic-chemistry.orgcommonorganicchemistry.com For electron-rich aromatic systems, NIS can achieve iodination under mild conditions. researchgate.net The reactivity and regioselectivity of NIS can be enhanced by the use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net This combination generates a superelectrophilic iodine(I) trifluoroacetate (B77799) in situ. researchgate.net

While NIS is effective for many substrates, the iodination of less electron-rich or deactivated arenes can be more challenging and may require stronger activating conditions, such as the use of NIS in neat trifluoromethanesulfonic acid (TfOH) or with BF3–H2O. acs.orgnih.gov

The choice of solvent can also play a crucial role. For example, hexafluoroisopropanol has been shown to be an effective solvent for the mild and regioselective halogenation of a range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

| Reagent System | Substrate Type | Conditions | Outcome |

| NIS / catalytic TFA | Methoxy- or methyl-substituted aromatics | Mild conditions, short reaction times | Excellent yields, regioselective iodination. researchgate.net |

| NIS in acetonitrile | Electron-rich aromatics | No acidic catalyst needed | Successful iodination. researchgate.net |

| NIS in neat TfOH or with BF3–H2O | Deactivated arenes | Strong acid | Iodination of less reactive substrates. acs.orgnih.gov |

| NIS in hexafluoroisopropanol | Arenes and heterocycles | Mild conditions | Good yields, regioselective halogenation. organic-chemistry.org |

Late-Stage Functionalization Approaches for Selective Iodination

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. nih.gov This approach is particularly valuable for introducing iodine atoms, which can serve as versatile handles for further chemical modifications, such as cross-coupling reactions. nih.gov

Directed C-H iodination is a key LSF technique. This can be achieved using transition metal catalysis, where a directing group on the substrate guides the catalyst to a specific C-H bond for iodination. For example, palladium(II)-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for a range of heterocycles, including pyridines. nih.gov Similarly, nickel(II)-catalyzed C-H iodination with molecular iodine has been studied, with the reaction mechanism elucidated by density functional theory. rsc.org

Radical-based direct C-H iodination protocols have also been developed for various nitrogen-containing heterocycles. rsc.org These methods can provide access to iodinated heterocycles that may be difficult to obtain through other means. rsc.org

| Method | Catalyst/Reagent | Directing Group/Substrate Feature | Outcome |

| Pd(II)-catalyzed C-H iodination | Pd(II) / I2 | Weakly coordinating amide | ortho-C-H iodination of various heterocycles. nih.gov |

| Ni(II)-catalyzed C-H iodination | Ni(II) / I2 | N,N'-bidentate directing centers | Mechanistic understanding of directed C-H iodination. rsc.org |

| Radical-based C-H iodination | Radical initiator | Quinolines, pyridones, pyridines | C3 and C5 iodination depending on the substrate. rsc.org |

Multi-Step Synthesis Design and Optimization for 5-Iodo-2-(trifluoromethoxy)pyridine

The most common approach to synthesizing this compound involves a sequential, multi-step process starting from a pre-functionalized pyridine ring. This strategy separates the introduction of the two key functional groups—the trifluoromethoxy group and the iodine atom—into distinct, optimized steps. A plausible and efficient pathway involves the initial trifluoromethoxylation of a suitable pyridine precursor, followed by regioselective iodination.

The initial and most challenging step is often the introduction of the OCF₃ group. Unlike a simple methoxy (B1213986) group, the trifluoromethoxy group cannot typically be installed via nucleophilic substitution with a trifluoromethoxide anion due to the anion's poor nucleophilicity. rsc.org Modern methods, however, have overcome this challenge. A leading strategy involves the reaction of N-hydroxypyridine derivatives with electrophilic trifluoromethylating agents.

A potential synthetic route can be designed starting from 2-hydroxypyridine. The optimization of this multi-step synthesis requires careful control of reaction conditions to ensure high yield and regioselectivity at each stage.

Step 1: Trifluoromethoxylation of a Pyridine Precursor

An effective method for the trifluoromethoxylation of pyridines utilizes an electrophilic OCF₃ source, such as the Togni reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), reacting with a protected N-hydroxylamine derivative of pyridine. rsc.org This process is sensitive to the electronic properties of substituents on the pyridine ring. rsc.org

Step 2: Regioselective Iodination

Once 2-(trifluoromethoxy)pyridine is obtained, the subsequent step is the introduction of an iodine atom at the 5-position. The trifluoromethoxy group at the 2-position is an ortho-para directing, deactivating group. Therefore, electrophilic substitution is expected to occur at the 3- or 5-position. Direct C-H iodination protocols using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be employed. rsc.org The reaction conditions can be tuned to favor the formation of the 5-iodo isomer.

The following table outlines a proposed multi-step synthesis.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Findings |

| 1 | 2-Chloropyridine N-oxide | 1. Hydroxylamine2. Electrophilic OCF₃ source (e.g., Togni Reagent I) | 2-(Trifluoromethoxy)pyridine | The reaction is sensitive to electronic properties; electron-donating groups can facilitate the reaction at lower temperatures. rsc.org The use of a stable precursor is crucial. |

| 2 | 2-(Trifluoromethoxy)pyridine | N-Iodosuccinimide (NIS) or I₂/oxidant (e.g., HNO₃) in a suitable solvent like acetic acid or CH₂Cl₂. | This compound | The trifluoromethoxy group directs iodination primarily to the 3- and 5-positions. rsc.org Reaction conditions must be optimized to maximize the yield of the desired 5-iodo isomer and minimize the formation of di-iodinated or other isomeric byproducts. |

Alternative Ring Construction Strategies Incorporating Trifluoromethoxy and Iodine Moieties

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core de novo from acyclic precursors that already contain the required trifluoromethoxy and iodo functionalities. Such strategies can offer superior regiochemical control. Transition metal-catalyzed cycloaddition reactions are powerful tools for this purpose. researchgate.net

One of the most versatile methods for pyridine synthesis is the [2+2+2] cycloaddition reaction, which combines two alkyne molecules and a nitrile. researchgate.net To apply this to the synthesis of this compound, one would require specifically substituted precursors.

Conceptual Ring Construction via [2+2+2] Cycloaddition:

This strategy would involve the cyclization of a trifluoromethoxy-containing nitrile with two alkyne units, one of which would bear an iodo-substituent.

| Component 1 (Nitrile) | Component 2 (Alkyne 1) | Component 3 (Alkyne 2) | Catalyst | Potential Product | Research Finding |

| Trifluoroacetonitrile (CF₃CN) | 1-Iodo-1-propyne | Acetylene | Transition Metal (e.g., Co, Rh, Ni complex) | 5-Iodo-2-(trifluoromethyl)pyridine (analogue) | While not forming the OCF₃ group directly, this illustrates the principle. The construction of pyridine rings from trifluoromethyl-containing building blocks is a known strategy. nih.gov |

| Cyanogen (B1215507) trifluoromethoxide (CF₃OCN) (hypothetical) | Iodoacetylene | Acetylene | Transition Metal Complex | This compound | This approach is currently theoretical for this specific target, as the stability and reactivity of precursors like cyanogen trifluoromethoxide would need to be established. However, the general methodology of using functionalized nitriles in cycloadditions is well-documented for constructing complex pyridines. researchgate.net |

Other ring-forming strategies include condensation reactions. For instance, the synthesis of certain trifluoromethylpyridines has been achieved through the cyclocondensation of a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoro-3-oxobutanoate with an aldehyde. nih.gov Adapting this to the target molecule would require an appropriately substituted iodine-containing precursor, the development of which presents its own synthetic challenges. These methods highlight the ongoing innovation in heterocyclic chemistry, providing pathways to novel structures that are otherwise difficult to access.

Chemical Reactivity and Functionalization of 5 Iodo 2 Trifluoromethoxy Pyridine

Cross-Coupling Reactions Utilizing the Aryl Iodide Handle

The iodine atom at the C-5 position of the pyridine (B92270) ring is an excellent leaving group, making it the primary site for transition-metal-catalyzed cross-coupling reactions. This functionality enables the straightforward formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

Palladium-Catalyzed Carbon-Carbon (C-C) Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed reactions are a cornerstone for forging C-C bonds, and the aryl iodide of 5-Iodo-2-(trifluoromethoxy)pyridine is highly susceptible to these transformations. The general order of reactivity for aryl halides in these couplings is I > Br > Cl, positioning the target molecule for efficient reactions under mild conditions. libretexts.org

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures. nih.gov For this compound, this reaction would involve the C-5 iodide, coupling with various aryl or vinyl boronic acids or their esters. While specific examples for this exact molecule are not prevalent in the literature, analogous reactions on iodo-pyridines demonstrate the feasibility and general conditions. For instance, the coupling of halogenated pyridines with arylboronic acids is often achieved using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand and base. nih.gov

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The coupling of this compound would yield 5-alkynyl-2-(trifluoromethoxy)pyridine derivatives, which are important precursors for more complex heterocyclic systems. The reaction conditions are generally mild, and a wide range of functional groups on the alkyne partner are tolerated. sioc-journal.cnnih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance and reactivity. nih.govresearchgate.net The C-5 iodo group of the title compound would readily participate in Negishi coupling, allowing for the introduction of alkyl, aryl, or vinyl substituents. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.

Table 1: Illustrative C-C Cross-Coupling Reactions on Analogous Iodo-Heterocycles Disclaimer: The following table presents data from reactions on compounds analogous to this compound to illustrate typical conditions and outcomes. Reactivity may vary for the specific target compound.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF, 60 °C | 3,5-Dichloro-2-phenylpyridine | Good | nih.gov |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-2-bromo-quinoline | N/A | libretexts.org |

| Negishi | 5-Bromoindole | Iodoalanine derivative (as zincate) | Pd₂(dba)₃, SPhos, THF | 5-Alkylated Indole | Moderate-Good | nih.gov |

Amination and Amidation Reactions (C-N Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.comnih.gov This reaction is a powerful tool for synthesizing arylamines. The C-5 iodide of this compound is an ideal site for this transformation, reacting with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.comchemspider.com The reaction is highly versatile, accommodating a wide range of amines and amides, providing access to a diverse library of 5-amino-2-(trifluoromethoxy)pyridine derivatives.

Other Transition Metal-Mediated Heteroatom Coupling Reactions (C-O, C-S)

Beyond C-C and C-N bond formation, the aryl iodide can also participate in couplings to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, often variations of the Ullmann condensation, are typically catalyzed by copper, although palladium-catalyzed systems have also been developed.

For C-O bond formation, this compound could be coupled with various alcohols or phenols. Copper-catalyzed systems, often requiring high temperatures, are traditionally used. More recent developments include milder, palladium-catalyzed methods. For example, a three-component aminoetherification has been shown to proceed via a copper-catalyzed C-O coupling step involving silyl (B83357) ethers. acs.org

Similarly, C-S bond formation to generate aryl thioethers can be achieved by coupling the aryl iodide with thiols. These reactions are also frequently catalyzed by copper or palladium and are essential for synthesizing molecules containing a sulfur linkage.

Directed Metalation and Subsequent Electrophilic Quenching on the Pyridine Core

An alternative strategy for functionalizing the pyridine ring involves direct C-H bond activation through metalation, followed by quenching with an electrophile. This approach allows for the introduction of substituents at positions not readily accessible through other means.

Regioselectivity Considerations in Deprotonation Adjacent to Trifluoromethoxy and Iodine

Directed ortho-metalation (DoM) is a powerful technique where a heteroatom-containing functional group directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho C-H bond. baranlab.orgwikipedia.org The resulting organometallic species can then react with various electrophiles. clockss.orgharvard.edu

In this compound, the trifluoromethoxy (-OCF₃) group at the C-2 position is a potential directing metalation group (DMG) due to the Lewis basic oxygen atom. wikipedia.org This directing effect would favor deprotonation at the C-3 position. The strong inductive electron-withdrawing effect of the -OCF₃ group also increases the acidity of the C-3 proton, further promoting metalation at this site.

While the pyridine nitrogen itself activates the ortho positions (C-2 and C-6), the C-2 position is already substituted. The C-6 proton's acidity is influenced by the nitrogen, but it lacks a proximate directing group. Studies on substituted methoxypyridines have shown that deprotonation at a position adjacent to the methoxy (B1213986) group is often favored. researchgate.net Therefore, the most probable site for regioselective deprotonation of this compound using a strong lithium amide base (like LDA or LiTMP to avoid nucleophilic attack on the ring) is the C-3 position, guided by the -OCF₃ group. clockss.orgresearchgate.net

Introduction of Diverse Functional Groups via Organometallic Intermediates

Once the C-3 lithiated intermediate of this compound is formed, it can be trapped with a wide variety of electrophiles to install new functional groups. baranlab.orgclockss.org This two-step sequence provides a versatile route to 3-substituted derivatives. The choice of electrophile determines the nature of the introduced group, allowing for significant molecular diversification from a single intermediate.

Table 2: Potential Functionalization via Directed Metalation and Electrophilic Quench Disclaimer: This table lists common electrophiles and the functional groups they introduce into lithiated aromatic systems. This represents a predictive scope for the C-3 lithiated intermediate of this compound.

| Electrophile | Functional Group Introduced | Example Reagent |

|---|---|---|

| Iodine | -I (Iodo) | I₂ |

| Carbon Dioxide | -COOH (Carboxylic Acid) | CO₂ (gas) |

| Aldehydes/Ketones | -CH(OH)R / -C(OH)R₂ (Alcohol) | Acetaldehyde, Acetone |

| Amides | -C(O)NR₂ (Amide) | N,N-Dimethylformamide (DMF) for -CHO |

| Alkyl Halides | -R (Alkyl) | Methyl Iodide (CH₃I) |

| Silyl Halides | -SiR₃ (Silyl) | Trimethylsilyl chloride (TMSCl) |

Radical-Mediated Transformations

The carbon-iodine bond in iodoarenes is relatively weak, making it susceptible to homolytic cleavage to form aryl radicals under thermal or photochemical conditions, or through the action of radical initiators. libretexts.org This reactivity is a cornerstone of many synthetic transformations. For a molecule like this compound, the C-I bond is the most likely site for initiating radical reactions.

Aryl radicals are highly versatile intermediates that can participate in a variety of transformations. nih.gov The generation of an aryl radical from an aryl iodide can be achieved using radical initiators or via photoredox catalysis. rsc.orgresearchgate.net These reactions often proceed via a radical chain mechanism, involving initiation, propagation, and termination steps. libretexts.orgyoutube.comyoutube.com For instance, α-aminoalkyl radicals have been demonstrated to act as both initiators and chain-carriers in the coupling of aryl halides. nih.govrsc.org

In the context of this compound, the resulting 2-(trifluoromethoxy)pyridin-5-yl radical would be a key intermediate. This radical could then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. The table below summarizes potential radical-mediated transformations based on known reactions of aryl iodides and iodo-pyridines.

| Reaction Type | Initiation Method | Potential Reactant/Partner | Expected Product Type | Supporting Analogy |

| Dehalogenation | AIBN, Bu₃SnH | Tributyltin hydride | 2-(Trifluoromethoxy)pyridine (B3186589) | Dehalogenation of alkyl halides using tributyltin hydride is a classic radical chain reaction. libretexts.org |

| Arylation | Photoredox Catalysis | Alkenes, Alkynes, Heteroarenes | Functionalized 2-(trifluoromethoxy)pyridines | Aryl radicals generated from aryl iodides readily add to π-systems. nih.govrsc.org |

| Phosphonylation | Radical Initiator | H-phosphonates | Pyridylphosphonates | Radical phosphonylation of aryl halides is a known transformation. rsc.org |

| Carbonylation | Thermal (High Temp) | Carbon Monoxide, Aryloxides | Aryl esters | Transition-metal-free carbonylation of aryl iodides can proceed via a radical mechanism. acs.org |

This table presents potential reactions based on the general reactivity of aryl iodides. Specific conditions for this compound would require experimental validation.

Recent advancements have also highlighted the potential for visible-light-mediated processes. Photoredox catalysis can generate aryl radicals from aryl iodides under mild conditions, which can then engage in various coupling reactions. researchgate.net Furthermore, photochemical reactions of other fluorinated pyridines have been shown to proceed via radical intermediates, suggesting that light-induced transformations of this compound are feasible. nih.govnih.gov It is important to note that the trifluoromethoxy radical (-•OCF₃) itself can be generated from specific reagents under photoredox conditions and used in synthesis, highlighting the relevance of radical pathways in the chemistry of trifluoromethoxylated compounds. nih.govacs.org

Stability and Reactivity of the Trifluoromethoxy Group under Various Reaction Conditions

Studies on analogous trifluoromethoxyarenes and -heterocycles have demonstrated that the -OCF₃ group is remarkably inert under a wide range of conditions, including heating, strong acids, and strong bases. researchgate.netrsc.org It is generally considered more robust than other fluorine-containing groups such as trifluoromethyl (-CF₃) or difluoromethoxy (-OCHF₂). researchgate.net

When attached to an aromatic ring, the trifluoromethoxy group acts as a strong electron-withdrawing group through induction, while also possessing a deactivating effect on the ring towards electrophilic aromatic substitution. beilstein-journals.orgnih.gov However, like an alkoxy group, it is an ortho-, para-director for any substitution that does occur. beilstein-journals.orgnih.gov

The table below summarizes the expected stability of the trifluoromethoxy group in this compound under typical reaction conditions, based on data from analogous compounds.

| Condition Type | Specific Conditions | Expected Stability of -OCF₃ Group | Reference Analogy |

| Thermal | High temperatures (e.g., up to 250-270 °C) | High | Generally stable to heating. researchgate.net Used in high-temperature carbonylations of aryl iodides. acs.org |

| Acidic | Strong mineral acids (e.g., HCl, H₂SO₄) | High | The trifluoromethoxy group on aromatic rings is stable to acidic conditions. researchgate.netrsc.org |

| Basic | Strong bases (e.g., NaOH, KOH, t-BuOK) | High | The trifluoromethoxy group on aromatic rings is stable to basic conditions. researchgate.netrsc.org |

| Standard Cross-Coupling | Pd-catalyzed reactions (e.g., Suzuki, Heck) | High | The -OCF₃ group is typically a stable spectator in these reactions, while the C-I bond reacts. |

| Radical Conditions | AIBN/Bu₃SnH, Photoredox Catalysis | Generally High | While the C-I bond is the primary site of radical reactivity, extreme conditions or specific photocatalysts designed for C-F activation could potentially affect the -OCF₃ group. nih.govresearchgate.net However, it is generally considered robust under standard radical conditions used for aryl iodide functionalization. researchgate.net |

Despite its general robustness, it is important to recognize that under specific and highly energetic conditions, C-F bond cleavage can occur. Research into the functionalization of trifluoromethyl groups has shown that C-F bonds can be cleaved using photoredox catalysis or strong reducing agents, often proceeding through radical intermediates. nih.govresearchgate.nettcichemicals.com While these methods are typically targeted at -CF₃ groups, they underscore that the C-F bonds in the -OCF₃ group are not entirely invincible, although their cleavage would require significantly more forcing conditions than the homolysis of the C-I bond. For most synthetic transformations involving radical reactions at the 5-position, the 2-(trifluoromethoxy) group is expected to remain intact.

Advanced Analytical and Spectroscopic Characterization of 5 Iodo 2 Trifluoromethoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Precise Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 5-Iodo-2-(trifluoromethoxy)pyridine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would provide critical information for their assignment.

¹³C NMR: The carbon-13 NMR spectrum will show six signals, one for each carbon atom in the molecule. The carbon attached to the iodine atom is expected to be significantly shifted, while the carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethoxy group. A single sharp singlet is anticipated, with a chemical shift characteristic of the -OCF₃ group.

Currently, detailed, publicly available experimental NMR data for this compound is limited. However, based on the analysis of structurally similar compounds, the following table presents predicted chemical shift ranges.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 7.0 - 8.5 | d, dd, d |

| ¹³C | 90 - 160 | - |

| ¹⁹F | -55 to -65 | s |

Note: These are predicted values and may differ from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry is employed to determine the accurate mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument are typically used.

The expected exact mass of the molecular ion [M]⁺ of this compound (C₆H₃F₃INO) can be calculated based on the most abundant isotopes of its constituent elements. This high-precision measurement is a cornerstone of its characterization, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₆H₃F₃INO]⁺ | Value not publicly available |

Note: The precise calculated m/z requires access to specialized chemical software or databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound, allowing for the identification of its key functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the C-H, C-N, and C-O stretching and bending vibrations of the pyridine ring and the trifluoromethoxy group. The strong C-F stretching vibrations of the -OCF₃ group will be a prominent feature.

Detailed experimental IR and Raman spectra for this compound are not widely available in the public domain.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, including bond lengths, bond angles, and intermolecular interactions.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would provide invaluable insight into its solid-state conformation and packing.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Isomeric Separation, and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound, separating it from potential isomers or impurities, and monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a common method for purity analysis. Detection is typically achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.

Gas Chromatography (GC): Given its likely volatility, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be a viable method for purity assessment. The choice of the column (e.g., a non-polar or medium-polarity column) and temperature program would be critical for achieving good separation.

Specific, validated HPLC and GC methods for the routine analysis of this compound are not detailed in the available scientific literature. Method development would be required to establish optimal conditions for its analysis.

Synthetic Utility As a Key Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Pyridine-Containing Heterocyclic Systems

The pyridine (B92270) motif is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The presence of both an iodo group and a trifluoromethoxy group on the pyridine ring of 5-Iodo-2-(trifluoromethoxy)pyridine provides chemists with a powerful tool for constructing intricate molecular architectures. The iodo group is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of diverse aryl, alkynyl, and amino substituents at the 5-position of the pyridine ring, enabling the rapid assembly of complex scaffolds.

For instance, the trifluoromethoxy group, with its unique steric and electronic properties, can influence the reactivity and conformation of the resulting molecules, often leading to enhanced biological activity or improved material properties. The ability to selectively functionalize the pyridine core through the iodo group while retaining the trifluoromethoxy moiety is a key advantage in the design and synthesis of novel heterocyclic systems with tailored properties. This approach has been instrumental in the development of new pharmaceutical candidates and advanced materials. nih.gov

Development of Chemical Probes and Screening Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting material for the generation of focused screening libraries due to its inherent potential for diversification. The reactivity of the iodo group allows for the parallel synthesis of a multitude of analogs, where different building blocks can be systematically introduced via cross-coupling reactions.

The trifluoromethoxy group often enhances a molecule's metabolic stability and membrane permeability, properties that are highly desirable for chemical probes designed to interact with biological systems. By incorporating this fluorinated moiety, researchers can generate libraries of compounds with improved pharmacokinetic profiles, increasing the likelihood of identifying potent and selective modulators of biological targets. The systematic variation of the substituent at the 5-position, coupled with the consistent presence of the 2-(trifluoromethoxy)pyridine (B3186589) core, allows for the exploration of structure-activity relationships (SAR) in a controlled and efficient manner.

Applications in Materials Chemistry as Functionalized Monomers for Polymerization

The unique combination of a polymerizable handle (the iodo group) and a functionality-imparting group (the trifluoromethoxy group) makes this compound an attractive monomer for the synthesis of advanced functional polymers. The iodo group can participate in various polymerization reactions, including those catalyzed by transition metals, to form novel polymer backbones.

The incorporation of the trifluoromethoxy-substituted pyridine unit into a polymer can significantly alter its physical and chemical properties. rsc.org For example, the trifluoromethoxy group can enhance thermal stability, modify solubility, and introduce specific electronic properties to the resulting material. rsc.org These tailored polymers can find applications in a range of fields, including organic electronics, specialty coatings, and advanced separation membranes. The ability to precisely control the incorporation of this functionalized monomer allows for the fine-tuning of the macroscopic properties of the polymer, opening up new avenues for the design of materials with specific and desirable characteristics. oakwoodchemical.com

Strategic Intermediate in the Synthesis of Advanced Chemical Entities

Beyond its direct use in the construction of final target molecules, this compound often serves as a key strategic intermediate in multi-step synthetic sequences. nsf.gov Its utility lies in its ability to introduce the 2-(trifluoromethoxy)pyridine fragment into a larger, more complex molecule at a specific stage of the synthesis. The iodo group can be transformed into a variety of other functional groups, such as boronic acids or organometallic reagents, further expanding its synthetic versatility.

This strategic approach allows chemists to build up molecular complexity in a stepwise and controlled manner. The robust nature of the trifluoromethoxy group ensures its survival through various reaction conditions, making it a reliable component of a convergent synthetic strategy. The commercial availability of this building block simplifies the initial steps of a synthetic route, allowing researchers to focus on the more challenging transformations required to complete the synthesis of the target advanced chemical entity. nsf.gov

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Production and Functionalization

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 5-Iodo-2-(trifluoromethoxy)pyridine. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Research in this area is exploring alternatives to conventional methods, which often rely on harsh conditions and stoichiometric reagents.

Key areas of development include:

Safer Reagents: Moving away from potentially hazardous iodinating agents towards more benign alternatives. For instance, using electrochemical methods where an iodide salt is oxidized in situ to generate the iodinating species, thereby avoiding the handling of volatile or corrosive iodine sources.

Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like dichloromethane (B109758) or chloroform (B151607) with more environmentally friendly options. Research is ongoing into the use of water, supercritical CO2, or biodegradable ionic liquids as reaction media for halogenation and cross-coupling reactions.

Energy Efficiency: Employing microwave-assisted or ultrasound-promoted synthesis to drastically reduce reaction times and energy consumption compared to conventional heating.

Catalytic Approaches: Developing catalytic cycles for both the iodination and trifluoromethoxylation steps can significantly reduce waste compared to stoichiometric processes.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Halogenation

| Feature | Traditional Approach | Green Chemistry Approach |

| Reagent | Molecular Iodine (I2), N-Iodosuccinimide (NIS) | Electrochemical oxidation of Iodide (e.g., NaI) |

| Solvent | Chlorinated Solvents (e.g., CCl4, CHCl3) | Water, Ionic Liquids, Supercritical Fluids |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Byproducts | Stoichiometric organic/inorganic waste | Minimal, often recyclable catalyst/mediator |

Flow Chemistry and Automated Synthesis of Halogenated Trifluoromethoxypyridines

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of halogenated pyridines. This technology enables superior control over reaction parameters, enhances safety, and facilitates seamless scalability.

Emerging research focuses on:

Improved Safety: Many reactions, including halogenations and reactions involving organometallic intermediates, are highly exothermic or involve toxic reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing the risk of thermal runaways.

Enhanced Yield and Purity: Precise control over residence time, temperature, and stoichiometry in a flow system often leads to higher yields and fewer byproducts compared to batch reactions.

Automation and Integration: Flow reactors can be integrated with automated purification and analysis systems (e.g., HPLC, mass spectrometry). This creates a fully automated platform for the synthesis and optimization of reaction conditions for compounds like this compound, enabling high-throughput screening of reaction parameters.

Table 2: Advantages of Flow Chemistry vs. Batch Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending operation time |

| Heat Transfer | Poor, risk of local hotspots | Excellent, enhanced safety |

| Mixing | Often inefficient and variable | Rapid and highly efficient |

| Process Control | Limited, manual adjustments | Precise, automated control |

| Safety | Higher risk with hazardous reagents | Minimized quantities at any given time |

Chemo- and Regioselective Functionalization Strategies

The this compound scaffold possesses multiple sites for potential chemical modification. The carbon-iodine bond is a primary site for cross-coupling reactions, while the pyridine (B92270) ring also contains C-H bonds that could be functionalized. A major research thrust is the development of highly selective methods to modify one specific site without affecting the others.

Current research explores:

Orthogonal Reactivity: Designing strategies where the C-I bond and a specific C-H bond can be functionalized in a stepwise manner using different, non-interfering catalytic systems. For example, performing a Suzuki coupling at the C5-iodine position using a palladium catalyst, followed by a direct C-H arylation at the C3 or C4 position using a ruthenium or rhodium catalyst.

Direct C-H Functionalization: This powerful strategy avoids the need for pre-functionalization (e.g., lithiation or boronation) of the pyridine ring. Research is focused on discovering catalysts that can selectively activate a specific C-H bond (e.g., at the C4 position) in the presence of the more reactive C-I bond, guided by the electronic effects of the trifluoromethoxy group.

Exploration of New Catalytic Systems for Challenging Transformations

The development of novel catalysts is crucial for overcoming the inherent challenges of synthesizing and functionalizing electron-deficient pyridine rings. The trifluoromethoxy group significantly influences the electronic properties of the ring, requiring highly active and specialized catalysts.

Future research directions include:

Advanced Palladium Catalysts: Designing new phosphine (B1218219) ligands for palladium catalysts that exhibit high activity and stability, enabling challenging cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) on the sterically hindered and electronically demanding this compound substrate, even at low catalyst loadings.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium and rhodium to more sustainable and cost-effective alternatives such as iron, copper, and nickel. Developing robust nickel-based catalysts for cross-coupling reactions is a particularly active area of research.

Photoredox Catalysis: Using visible light to drive chemical transformations under mild conditions. This approach is being explored for the radical functionalization of the pyridine ring and for novel cross-coupling methodologies that operate via different mechanisms than traditional transition-metal catalysis.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways from scratch.

For a target like this compound, AI can be applied to:

Retrosynthesis Prediction: AI-powered software can propose multiple synthetic routes to the target molecule, ranking them based on predicted yield, cost, and step count. This allows chemists to explore a wider range of synthetic possibilities beyond established methods.

Reaction Condition Optimization: ML algorithms can build predictive models from experimental data (e.g., from high-throughput screening) to identify the optimal temperature, solvent, catalyst, and ligand for a specific transformation, such as a Suzuki coupling on the iodo-pyridine core. This accelerates the optimization process and reduces the number of experiments required.

Discovery of New Reactions: By identifying patterns in reactivity data that may not be obvious to human chemists, AI can help in the discovery of entirely new transformations and catalytic systems applicable to the synthesis and functionalization of fluorinated heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-2-(trifluoromethoxy)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation and trifluoromethoxy group introduction. For example, starting from 2-(trifluoromethoxy)pyridine, iodination at the 5-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect regioselectivity and yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of H/F NMR and high-resolution mass spectrometry (HRMS). The F NMR signal for the trifluoromethoxy group typically appears at δ -55 to -58 ppm. X-ray crystallography (if crystalline) resolves positional ambiguities, particularly distinguishing between 5-iodo and 3-iodo isomers .

- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What are standard protocols for handling and storing this compound to prevent degradation?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to minimize light-induced decomposition. Confirm stability via periodic HPLC analysis. Avoid aqueous solvents, as the trifluoromethoxy group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethoxy group activates the pyridine ring toward Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Compare reaction rates with non-fluorinated analogs to quantify electronic effects. Kinetic studies (e.g., variable-temperature NMR) reveal transition-state stabilization .

- Contradictions : Some studies report reduced yields when steric hindrance from the trifluoromethoxy group impedes catalyst access. Optimize by using bulkier ligands (e.g., XPhos) .

Q. What strategies mitigate competing side reactions (e.g., deiodination) during functionalization of this compound?

- Methodology : Deiodination is minimized by avoiding strong reducing agents (e.g., Zn). For nucleophilic substitutions, use CuI as a co-catalyst in Ullmann-type reactions with amines. For photoredox reactions, employ Ir(ppy)₃ under blue LED light to preserve the iodine substituent .

- Troubleshooting : If deiodination occurs, characterize byproducts via LC-MS and adjust reaction stoichiometry or catalyst loading.

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodology : Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases or GPCRs). Parameterize the trifluoromethoxy group’s electrostatic potential using quantum mechanical calculations (e.g., Gaussian09). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

- Data Gaps : Existing models may underestimate the steric impact of iodine; refine force fields using crystallographic data from analogous compounds .

Comparative Analysis of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.